(R)-2-(4-Chloro-2-fluorophenyl)oxirane (R)-2-(4-Chloro-2-fluorophenyl)oxirane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20466227
InChI: InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1
SMILES:
Molecular Formula: C8H6ClFO
Molecular Weight: 172.58 g/mol

(R)-2-(4-Chloro-2-fluorophenyl)oxirane

CAS No.:

Cat. No.: VC20466227

Molecular Formula: C8H6ClFO

Molecular Weight: 172.58 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(4-Chloro-2-fluorophenyl)oxirane -

Specification

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
IUPAC Name (2R)-2-(4-chloro-2-fluorophenyl)oxirane
Standard InChI InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1
Standard InChI Key IDCFGTBFMIMIMF-QMMMGPOBSA-N
Isomeric SMILES C1[C@H](O1)C2=C(C=C(C=C2)Cl)F
Canonical SMILES C1C(O1)C2=C(C=C(C=C2)Cl)F

Introduction

Chemical Identity and Structural Characteristics

(R)-2-(4-Chloro-2-fluorophenyl)oxirane belongs to the class of aryl epoxides, which are three-membered cyclic ethers containing an oxygen atom adjacent to two carbon atoms. The compound’s molecular formula is C₈H₅ClF₂O, with a molecular weight of 190.58 g/mol. The phenyl ring’s substitution pattern—chlorine at the 4-position and fluorine at the 2-position—introduces electronic effects that influence the epoxide ring’s stability and reactivity. The (R)-configuration arises from the spatial arrangement of substituents around the chiral center at the epoxide’s second carbon .

The compound’s structure has been validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). For example, in analogous fluorinated epoxides like 2-(4-fluorophenyl)oxirane, the FTIR spectrum shows characteristic absorption bands at ~1,150 cm⁻¹ (C-F stretch) and ~890 cm⁻¹ (epoxide ring vibration) . The ¹H-NMR spectrum typically exhibits signals for aromatic protons in the δ 7.0–7.5 ppm range and epoxide protons as distinct doublets due to coupling (J ≈ 4–5 Hz) .

Synthesis and Stereochemical Control

The synthesis of (R)-2-(4-Chloro-2-fluorophenyl)oxirane involves stereoselective epoxidation of the corresponding alkene precursor, 2-(4-chloro-2-fluorophenyl)ethylene. A common method employs Sharpless asymmetric epoxidation, which uses a titanium-based chiral catalyst to induce the desired (R)-configuration . Alternatively, Jacobsen-Katsuki epoxidation with manganese-salen complexes offers high enantiomeric excess (ee) for aryl-substituted epoxides .

Key Synthetic Steps:

  • Preparation of 2-(4-Chloro-2-fluorophenyl)ethylene:

    • Starting from 4-chloro-2-fluorobenzaldehyde, a Wittig reaction with methyltriphenylphosphonium bromide yields the alkene .

    • Reaction conditions: Benzaldehyde derivative + ylide reagent → alkene (60–70% yield).

  • Asymmetric Epoxidation:

    • Sharpless conditions:

      • Catalyst: Ti(OiPr)₄, (+)-diethyl tartrate.

      • Oxidizing agent: tert-butyl hydroperoxide (TBHP).

      • Temperature: −20°C to 0°C.

      • Enantiomeric excess: >90% ee .

  • Purification:

    • Column chromatography (silica gel, hexane/ethyl acetate) isolates the (R)-enantiomer.

    • Yield: 50–65% after purification .

Physicochemical Properties

The compound’s physicochemical profile is inferred from structurally related epoxides:

PropertyValue
Melting Point72–75°C (estimated)
Boiling Point210–215°C at 760 mmHg
Density1.32 g/cm³
SolubilitySlightly soluble in water; soluble in organic solvents (e.g., DCM, THF)
Refractive Index1.512–1.518

The electron-withdrawing chlorine and fluorine substituents increase the epoxide’s electrophilicity, making it susceptible to nucleophilic attack at the less substituted carbon .

Applications in Organic Synthesis

(R)-2-(4-Chloro-2-fluorophenyl)oxirane serves as a versatile intermediate in pharmaceuticals and agrochemicals:

Pharmaceutical Intermediates

  • Anticancer Agents: Epoxides are precursors to epoxy ketones, which inhibit proteasomes. For example, carfilzomib, a proteasome inhibitor, derives from similar chiral epoxides .

  • Antiviral Compounds: The fluorine and chlorine substituents enhance metabolic stability, making the compound valuable in protease inhibitor synthesis .

Agrochemicals

  • Herbicides: Epoxides are alkylating agents in sulfonylurea herbicides.

  • Fungicides: Reactivity with thiol groups in fungal enzymes enables fungicidal activity .

Future Directions

Research opportunities include:

  • Catalyst Optimization: Improving enantioselectivity in epoxidation.

  • Biodegradation Studies: Assessing environmental impact of fluorinated epoxides.

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